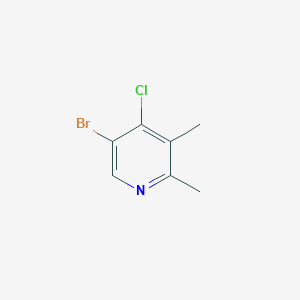

5-Bromo-4-chloro-2,3-dimethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2,3-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-5(2)10-3-6(8)7(4)9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWNGLQAOUQLHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1C)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4-chloro-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2,3-dimethylpyridine is a halogenated and alkyl-substituted pyridine derivative. Halopyridines are recognized as crucial building blocks in the synthesis of a wide range of commercially significant compounds, particularly in the pharmaceutical and agrochemical sectors.[1][2] The specific substitution pattern of this molecule—containing a bromine atom, a chlorine atom, and two methyl groups on the pyridine core—suggests a unique reactivity profile that can be leveraged for the synthesis of more complex molecular architectures. This guide provides a comprehensive analysis of its predicted chemical properties, potential synthesis strategies, and expected reactivity, based on established principles of pyridine chemistry. Due to the limited publicly available experimental data for this specific compound (CAS No. 103971-31-9)[3], this guide will draw upon data from closely related analogues to provide a robust theoretical framework for researchers.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in both chemical reactions and biological systems.[4] These properties are largely dictated by the molecule's structure.[5] The presence of two methyl groups, a bromine atom, and a chlorine atom on the pyridine ring influences its polarity, basicity, and lipophilicity.

Core Molecular Attributes

A summary of the basic molecular properties for 5-Bromo-4-chloro-2,3-dimethylpyridine is presented in the table below.

| Property | Value | Source |

| CAS Number | 103971-31-9 | [3] |

| Molecular Formula | C₇H₇BrClN | Calculated |

| Molecular Weight | 220.50 g/mol | Calculated |

| IUPAC Name | 5-bromo-4-chloro-2,3-dimethylpyridine | N/A |

Predicted Physicochemical Characteristics

The following table outlines the predicted physicochemical properties based on the structure and comparison with related molecules.

| Property | Predicted Characteristic | Rationale and Comparative Insights |

| Physical State | Likely a solid at room temperature. | Halogenated pyridines, such as 2-bromo-5-chloropyridine, are often solids.[6] The increased molecular weight and potential for crystal packing would favor a solid state. |

| Melting Point | Moderately high. | The substitution pattern may allow for efficient crystal lattice formation. |

| Boiling Point | Elevated compared to non-halogenated lutidines. | The presence of halogens increases intermolecular forces, leading to a higher boiling point. Pyridine itself has a boiling point of 115.3°C, which is significantly higher than benzene due to its dipole moment.[1] |

| Solubility | Low in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). | The hydrophobic nature of the methyl groups and halogens will limit aqueous solubility. Pyridines are generally miscible with most organic solvents.[1] |

| pKa (of the conjugate acid) | Lower than 2,3-lutidine. | The electron-withdrawing effects of the bromine and chlorine atoms will decrease the basicity of the pyridine nitrogen, making it a weaker base.[1] |

| Lipophilicity (LogP) | High. | The presence of two halogens and two methyl groups will significantly increase the compound's lipophilicity.[7] |

Proposed Synthesis Methodology

Conceptual Synthesis Workflow

The proposed synthesis involves a two-step process: chlorination followed by bromination. The regioselectivity of these reactions is critical and is guided by the electronic and steric effects of the substituents.

Caption: Proposed two-step synthesis of 5-Bromo-4-chloro-2,3-dimethylpyridine from 2,3-dimethylpyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for pyridine halogenation.[8][9][10]

Step 1: Synthesis of 4-Chloro-2,3-dimethylpyridine

-

Reaction Setup: To a solution of 2,3-dimethylpyridine in a suitable solvent such as carbon tetrachloride, add a chlorinating agent like N-chlorosuccinimide (NCS).

-

Initiation: The reaction may require a radical initiator (e.g., AIBN) or UV light.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 5-Bromo-4-chloro-2,3-dimethylpyridine

-

Reaction Setup: Dissolve the 4-chloro-2,3-dimethylpyridine from the previous step in concentrated sulfuric acid or oleum.

-

Bromination: Cool the mixture in an ice bath and add N-bromosuccinimide (NBS) or bromine portion-wise, maintaining a low temperature.

-

Reaction Conditions: Allow the reaction to stir at room temperature until completion, as monitored by GC or TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to a pH of ~8.

-

Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or recrystallization.

Reactivity Profile and Mechanistic Insights

The reactivity of 5-Bromo-4-chloro-2,3-dimethylpyridine is governed by the interplay of the electron-donating methyl groups and the electron-withdrawing halogen substituents on the π-deficient pyridine ring.[1]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated towards nucleophilic attack due to the electronegative nitrogen atom and the two halogen atoms. The chlorine atom at the 4-position is expected to be more susceptible to substitution than the bromine at the 5-position.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. This differential reactivity allows for selective functionalization at the 5-position.

Reactivity of the Methyl Groups

The methyl groups at the 2- and 3-positions exhibit different reactivities. The 2-methyl group is more activated due to the adjacent nitrogen atom, making its protons more acidic and susceptible to deprotonation followed by reaction with electrophiles.[11]

Lithiation and Halogen Dance

Directed ortho-metalation is a powerful tool for the functionalization of pyridines. Treatment with a strong base like LDA could potentially lead to deprotonation at the 6-position. Additionally, under certain conditions, a "halogen dance" rearrangement, where a lithiated species isomerizes, could occur.[12]

Spectroscopic Characterization (Predicted)

A comprehensive structural confirmation of 5-Bromo-4-chloro-2,3-dimethylpyridine would rely on a combination of spectroscopic methods.[13] The following are predicted spectral data based on its structure and data from similar compounds.[14]

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Two singlets in the aromatic region for the pyridine proton.- Two singlets in the aliphatic region for the two non-equivalent methyl groups. |

| ¹³C NMR | - Five distinct signals in the aromatic region for the pyridine carbons.- Two distinct signals in the aliphatic region for the methyl carbons. |

| Mass Spectrometry (EI) | - A characteristic molecular ion peak cluster due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl).- Fragmentation patterns involving the loss of bromine, chlorine, and methyl radicals.[13] |

| Infrared (IR) Spectroscopy | - C-H stretching vibrations for the aromatic and aliphatic protons.- C=C and C=N stretching vibrations characteristic of the pyridine ring.- C-Cl and C-Br stretching vibrations in the fingerprint region. |

Applications in Research and Drug Development

Substituted pyridines are prevalent scaffolds in medicinal chemistry and materials science.[1] 5-Bromo-4-chloro-2,3-dimethylpyridine, with its multiple functionalization points, represents a valuable intermediate for the synthesis of novel compounds. Its potential applications include:

-

Scaffold for Bioactive Molecules: The pyridine core is a common feature in many drugs. The substituents on this compound can be modified to optimize biological activity.

-

Intermediate for Agrochemicals: Halogenated pyridines are frequently used in the development of herbicides and pesticides.[1]

-

Building Block for Complex Molecules: The differential reactivity of the C-Br and C-Cl bonds allows for sequential cross-coupling reactions, enabling the construction of complex molecular architectures.

Conclusion

5-Bromo-4-chloro-2,3-dimethylpyridine is a promising, yet under-explored, chemical entity. While specific experimental data is scarce, a thorough understanding of its chemical properties and reactivity can be inferred from the well-established chemistry of related substituted pyridines. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic endeavors. The proposed synthesis and reactivity profiles offer a roadmap for its incorporation into the design and discovery of new chemical entities with potential applications in a variety of scientific fields.

References

- Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide. Benchchem.

- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Comput

- Confirming the Structure of 2-Bromo-5-chloropyridine Derivatives by Mass Spectrometry: A Compar

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. (2018-09-14)

- Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology.

- Part A. Properties and Reactions of Pyridines.

- An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.

- How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE?. Guidechem. (2020-10-18)

- 5-Bromo-4-chloro-2,3-dimethylpyridine. cas号查询. (2025-09-13)

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.

- Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.

- 2-Bromo-5-chloropyridine. PubChem.

- 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis. chemicalbook.

- Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide. Benchchem.

- 5-BROMO-4-CHLORO-2-PYRIDINAMINE. precisionFDA.

- Nestehiometrijski bromo-kloro-piridin-MoIII kompleksi.

- 3-Bromo-4-chloropyridine. PubChem.

-

Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[4][5][7]triazolo[1,5-a]pyridine. Google Patents.

- Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithi

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi

- 5-bromo-4-chloro-2-phenylpyrimidine. ChemicalBook.

- 5-Bromo-4-chloro-2-methylpyridine 1-oxide. Aaronchem.

- 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine. Sigma-Aldrich.

- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. (2024-12-18)

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 103971-31-9_5-Bromo-4-chloro-2,3-dimethylpyridineCAS号:103971-31-9_5-Bromo-4-chloro-2,3-dimethylpyridine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wap.guidechem.com [wap.guidechem.com]

- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 10. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Synthesis Pathway of 5-Bromo-4-chloro-2,3-dimethylpyridine: A Comprehensive Technical Guide

Executive Summary

The compound 5-Bromo-4-chloro-2,3-dimethylpyridine (CAS 103971-31-9) is a highly functionalized, electron-deficient heterocyclic building block. It is of paramount importance in the pharmaceutical industry, serving as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs), including proton pump inhibitors (PPIs) and targeted kinase inhibitors.

The presence of orthogonal halogens (bromo and chloro) on the pyridine core allows researchers to perform sequential, site-selective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This technical guide details a highly regioselective, five-step synthetic pathway starting from inexpensive 2,3-dimethylpyridine (lutidine), emphasizing the mechanistic causality, process safety, and experimental methodologies required for successful execution.

Retrosynthetic Strategy and Pathway Design

The synthesis of 5-bromo-4-chloro-2,3-dimethylpyridine relies on manipulating the electronic properties of the pyridine ring to dictate regioselectivity. Pyridine itself is resistant to electrophilic aromatic substitution (EAS). To overcome this, the pathway utilizes an N-oxide intermediate to activate the ring and direct substitution, followed by a deoxygenation step, and finally a synergistically directed electrophilic bromination.

Figure 1: Five-step retrosynthetic pathway for 5-Bromo-4-chloro-2,3-dimethylpyridine.

Step-by-Step Experimental Methodologies

Step 1: N-Oxidation of 2,3-Dimethylpyridine

-

Causality: The free pyridine nitrogen withdraws electron density, deactivating the ring. Oxidation to the N-oxide reverses this effect, pushing electron density into the ortho (C2, C6) and para (C4) positions via resonance, thereby enabling subsequent electrophilic attack.

-

Protocol: 2,3-Dimethylpyridine (1.0 eq) is dissolved in glacial acetic acid. Aqueous hydrogen peroxide (30%, 1.2 eq) is added dropwise. The mixture is heated to 90 °C for 4 hours. Upon completion (monitored by TLC), the reaction is quenched with manganese dioxide to destroy excess peroxide, filtered, and concentrated under reduced pressure to yield 2,3-dimethylpyridine 1-oxide.

Step 2: Electrophilic Nitration

-

Causality: The N-oxide directs electrophilic nitration to the C4 and C6 positions. Because the C2 and C3 positions are occupied by methyl groups, steric hindrance heavily favors nitration at the less encumbered C4 position.

-

Protocol: The N-oxide (1.0 eq) is dissolved in concentrated sulfuric acid and cooled to 0 °C. A nitrating mixture of fuming HNO₃ and conc. H₂SO₄ is added dropwise to maintain the temperature below 10 °C. The reactor is then heated to 75 °C for 4 hours[1]. The mixture is poured over crushed ice, neutralized with aqueous NaOH to pH 7, and extracted with dichloromethane to yield 4-nitro-2,3-dimethylpyridine 1-oxide.

Step 3: Nucleophilic Chlorination

-

Causality: The nitro group at the 4-position of the N-oxide is highly activated for nucleophilic aromatic substitution (SNAr). Treatment with phosphorus oxychloride (POCl₃) facilitates the displacement of the nitro group by a chloride ion[2].

-

Protocol: 4-Nitro-2,3-dimethylpyridine 1-oxide (1.0 eq) is placed in a reactor, and POCl₃ (3.0 eq) is added slowly at 10–15 °C. The mixture is heated to 90 °C for 2 hours. The reaction is carefully quenched by pouring over ice to hydrolyze excess POCl₃, yielding 4-chloro-2,3-dimethylpyridine 1-oxide[2].

Step 4: Deoxygenation

-

Causality: To perform the final regioselective bromination on the core pyridine ring, the N-oxide must be reduced. Phosphorus trichloride (PCl₃) acts as a highly effective oxygen acceptor.

-

Protocol: The intermediate is dissolved in chloroform, and PCl₃ (1.5 eq) is added dropwise. The mixture is refluxed at 60 °C for 3 hours. The solution is cooled, neutralized with aqueous NaOH, and the organic layer is separated, dried over Na₂SO₄, and concentrated to yield the free base, 4-chloro-2,3-dimethylpyridine.

Step 5: Regioselective Electrophilic Bromination

-

Causality: The free pyridine is deactivated, requiring harsh conditions for halogenation. Oleum is used to protonate the nitrogen, which completely prevents unwanted free-radical benzylic bromination at the methyl groups. The directing effects of the substituents perfectly align to activate the C5 position (see Section 4).

-

Protocol: 4-Chloro-2,3-dimethylpyridine (1.0 eq) is dissolved in oleum (20% SO₃). Bromine (Br₂, 1.5 eq) is added, and the sealed Hastelloy reactor is heated to 130 °C for 12 hours. The mixture is cooled, poured onto ice, neutralized, and extracted with ethyl acetate to yield the target compound, 5-bromo-4-chloro-2,3-dimethylpyridine.

Mechanistic Insights: Regioselectivity of Bromination

A critical hallmark of this synthesis is the near-perfect regioselectivity achieved in Step 5. The logic of this substitution is a self-validating system governed by the synergistic directing effects of the existing functional groups:

-

Pyridine Nitrogen: Acts as a meta-director, directing electrophiles to C3 and C5.

-

C2-Methyl Group: Acts as an ortho/para-director. Since the ortho position (C3) is occupied, it directs to the para position (C5).

-

C4-Chloro Group: Acts as an ortho/para-director. It directs to the ortho positions (C3 and C5).

Because C3 is already occupied by a methyl group, all three electronic effects synergistically activate the C5 position , leaving the C6 position relatively deactivated and sterically hindered.

Figure 2: Mechanistic logic tree demonstrating synergistic directing effects for C5 bromination.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized thermodynamic parameters and expected yields for the five-step workflow.

| Step | Transformation | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | N-Oxidation | 30% H₂O₂, Glacial AcOH | 90 | 4 | 85 - 90 |

| 2 | Electrophilic Nitration | Fuming HNO₃, Conc. H₂SO₄ | 75 | 4 | 75 - 80 |

| 3 | Nucleophilic Chlorination | POCl₃ | 90 | 2 | 80 - 85 |

| 4 | Deoxygenation | PCl₃, CHCl₃ | 60 | 3 | 90 - 95 |

| 5 | Electrophilic Bromination | Br₂, Oleum (20% SO₃) | 130 | 12 | 65 - 70 |

Safety & Scalability (Self-Validating System)

When scaling this pathway for drug development, rigorous process safety workflows must be implemented.

-

Thermal Hazards of N-Oxides: The intermediate 4-nitro-2,3-dimethylpyridine 1-oxide possesses high exothermic decomposition energy. According to [3], nitro-pyridine N-oxides are flagged as potentially explosive. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are mandatory prior to pilot-plant scale-up to establish safe dosing rates and cooling capacities.

-

Corrosive Environments: Step 5 utilizes oleum and bromine at 130 °C. Standard glass-lined reactors will degrade under these conditions; therefore, specialized Hastelloy C-276 reactors are required to maintain structural integrity and prevent heavy metal contamination of the API intermediate.

References

-

Waser, M., et al. "Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors." Organic Process Research & Development, 2010. URL:[Link]

-

Sperry, J. B., et al. "Explosive Hazard Identification in Pharmaceutical Process Development: A Novel Screening Method." Organic Process Research & Development, 2021. URL:[Link]

-

Chemspace. "5-bromo-4-chloro-2,3-dimethylpyridine - C7H7BrClN". Chemspace Compound Database. URL:[Link]

Sources

A Comprehensive Spectroscopic Guide to 5-Bromo-4-chloro-2,3-dimethylpyridine

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 5-Bromo-4-chloro-2,3-dimethylpyridine, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes predicted data, principles from analogous structures, and standardized protocols to serve as a robust reference for its characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes foundational theory, detailed experimental workflows for data acquisition, and an in-depth interpretation of the expected spectral features. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to unambiguously identify and characterize this molecule.

Molecular Structure and Properties

5-Bromo-4-chloro-2,3-dimethylpyridine is a polysubstituted aromatic heterocycle. Its structure presents a unique combination of electron-donating (methyl) and electron-withdrawing (halogen) groups, which gives rise to distinct and predictable spectroscopic signatures.

-

Molecular Formula: C₇H₇BrClN

-

Molecular Weight: 220.50 g/mol

-

IUPAC Name: 5-Bromo-4-chloro-2,3-dimethylpyridine

Caption: Molecular structure of 5-Bromo-4-chloro-2,3-dimethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-4-chloro-2,3-dimethylpyridine, ¹H and ¹³C NMR will provide direct evidence for the number and connectivity of all non-equivalent protons and carbons.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol describes a self-validating system for acquiring high-quality NMR data.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

5-Bromo-4-chloro-2,3-dimethylpyridine (10-20 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR tube

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 15 mg of the analyte and dissolve it in approximately 0.7 mL of CDCl₃ in a clean vial before transferring to the NMR tube. The use of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum.

-

Instrument Calibration: Before analysis, ensure the spectrometer is properly shimmed using the automated shimming routines to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16. This is typically sufficient for a sample of this concentration.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 5 seconds (a longer delay is used to ensure quantitative relaxation of all carbon nuclei, especially quaternary carbons).

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low (~1.1%).[1]

-

Referencing: Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.[2]

-

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two distinct methyl groups and the lone aromatic proton.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.2 - 8.5 | Singlet | 1H | H-6 | The proton at C6 is adjacent to the electronegative nitrogen atom, causing a significant downfield shift. It appears as a singlet as there are no adjacent protons. |

| ~2.5 - 2.7 | Singlet | 3H | C3-CH₃ | This methyl group is deshielded by the adjacent pyridine ring and halogen substituents. |

| ~2.4 - 2.6 | Singlet | 3H | C2-CH₃ | This methyl group is in an ortho position to the nitrogen, which influences its chemical shift. |

Causality in Interpretation: The chemical shifts of protons on a pyridine ring are highly dependent on their position relative to the nitrogen atom and other substituents.[3] Protons in the ortho (C2, C6) and para (C4) positions are typically more deshielded (further downfield) than those in the meta (C3, C5) positions. The single proton at C6 is expected to be the most downfield signal. The two methyl groups, being chemically non-equivalent, will produce two distinct singlets.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~155 - 160 | C2 | This carbon is adjacent to the nitrogen atom, resulting in a strong downfield shift. |

| ~148 - 152 | C6 | Similar to C2, this carbon is deshielded by the adjacent nitrogen. |

| ~145 - 150 | C4 | The carbon bearing the chlorine atom is significantly deshielded due to the halogen's electronegativity. |

| ~130 - 135 | C3 | The position of this carbon, adjacent to two other substituted carbons, influences its shift. |

| ~115 - 120 | C5 | The ipso-carbon attached to the bromine atom is shielded by the "heavy atom effect". |

| ~20 - 25 | C3-CH₃ | Typical range for methyl carbons attached to an sp² carbon. |

| ~15 - 20 | C2-CH₃ | Typical range for methyl carbons attached to an sp² carbon. |

Expert Insight: The prediction of ¹³C chemical shifts in substituted pyridines can be complex. While general principles apply, accurate prediction often relies on comparing the molecule to known compounds or using computational methods.[4][5][6] The carbons directly attached to the nitrogen (C2, C6) and the halogens (C4, C5) will show the most significant shifts from the parent pyridine values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Acquiring Electron Ionization (EI) Mass Spectra

Objective: To determine the molecular weight and analyze the fragmentation pattern of the analyte.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (1 µL) of the solution into the GC. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

Column: A standard non-polar column (e.g., DB-5ms) is suitable.

-

Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.

-

-

MS Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, high-energy method that induces reproducible fragmentation.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

-

Predicted Mass Spectrum and Interpretation

The most telling feature in the mass spectrum of 5-Bromo-4-chloro-2,3-dimethylpyridine will be the isotopic pattern of the molecular ion.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-4-chloro-2,3-dimethylpyridine

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-4-chloro-2,3-dimethylpyridine. In the absence of publicly available experimental data, this guide leverages advanced NMR prediction algorithms and foundational principles of spectroscopy to present a detailed interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for the advancement of their work.

Introduction: The Structural Significance of a Polysubstituted Pyridine

5-Bromo-4-chloro-2,3-dimethylpyridine is a polysubstituted aromatic heterocycle. The pyridine core is a fundamental scaffold in a vast array of pharmaceuticals and agrochemicals. The specific arrangement of bromo, chloro, and dimethyl substituents on this core structure creates a unique electronic and steric environment, which in turn dictates its chemical reactivity and potential biological activity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. By probing the magnetic environments of the hydrogen nuclei within a molecule, ¹H NMR provides critical information about the electronic nature of the surrounding atoms, the connectivity of the molecular framework, and the spatial relationships between different parts of the molecule. For a compound like 5-Bromo-4-chloro-2,3-dimethylpyridine, ¹H NMR is essential for confirming its identity and purity.

Theoretical Principles and Spectral Prediction

The ¹H NMR spectrum of 5-Bromo-4-chloro-2,3-dimethylpyridine is governed by the electronic effects of its substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the inductive and mesomeric effects of the bromo and chloro substituents, significantly influences the chemical shifts of the remaining aromatic proton and the two methyl groups.

-

The Aromatic Proton (H-6): The pyridine ring has only one remaining proton at the 6-position. This proton is expected to be the most downfield signal in the spectrum due to several factors. The adjacent nitrogen atom is strongly electron-withdrawing, which deshields the α-protons (H-2 and H-6). Furthermore, the bromo and chloro substituents, being electronegative, will also contribute to the overall deshielding of the ring protons through their inductive effects. The lone pair of electrons on the halogen atoms can exert a +M (mesomeric) effect, which would be shielding, but for halogens, the -I (inductive) effect typically dominates.

-

The Methyl Groups (2-CH₃ and 3-CH₃): The two methyl groups are in different chemical environments and are therefore expected to have distinct chemical shifts. The 2-methyl group is adjacent to the electron-withdrawing nitrogen atom, which will cause its signal to appear more downfield compared to the 3-methyl group. The 3-methyl group is further away from the nitrogen and is situated between another methyl group and the chloro-substituted carbon, leading to a more shielded environment relative to the 2-methyl group.

-

Multiplicity: In the absence of any adjacent protons, the signal for the H-6 proton is expected to be a singlet. Similarly, the signals for the two methyl groups are also expected to be singlets.

To provide a quantitative prediction of the ¹H NMR spectrum, computational NMR prediction tools are invaluable. These tools utilize extensive databases of experimental data and sophisticated algorithms to calculate chemical shifts and coupling constants with a high degree of accuracy. For this guide, a predicted spectrum was generated using an online NMR prediction tool.

A Field-Proven Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines a robust and reliable method for acquiring a high-quality ¹H NMR spectrum of a substituted pyridine derivative like 5-Bromo-4-chloro-2,3-dimethylpyridine.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent signal. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO).

-

Sample Concentration: Weigh approximately 5-10 mg of 5-Bromo-4-chloro-2,3-dimethylpyridine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Filtration (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in the Pasteur pipette to remove any particulate matter that could degrade the spectral quality.

3.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |

| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |

| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio. |

| Relaxation Delay (d1) | 2-5 seconds | Allows for full relaxation of the protons, ensuring accurate integration. |

| Acquisition Time (aq) | 3-4 seconds | Determines the digital resolution of the spectrum. |

| Spectral Width (sw) | 12-16 ppm | Ensures that all signals, from TMS to downfield aromatic protons, are captured. |

| Temperature | 298 K (25 °C) | Standard room temperature acquisition. |

Predicted ¹H NMR Data and Analysis

The predicted ¹H NMR spectrum of 5-Bromo-4-chloro-2,3-dimethylpyridine in CDCl₃ is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | 8.25 | Singlet |

| 2-CH₃ | 2.58 | Singlet |

| 3-CH₃ | 2.41 | Singlet |

4.1. Detailed Spectral Interpretation

-

δ 8.25 (s, 1H): This singlet is assigned to the aromatic proton at the C-6 position. Its downfield chemical shift is consistent with its position alpha to the electron-withdrawing nitrogen atom of the pyridine ring and the overall deshielding effect of the halogen substituents.

-

δ 2.58 (s, 3H): This singlet corresponds to the protons of the methyl group at the C-2 position. Its chemical shift is in the expected region for a methyl group attached to an aromatic ring and is shifted slightly downfield due to its proximity to the electronegative nitrogen atom.

-

δ 2.41 (s, 3H): This singlet is assigned to the protons of the methyl group at the C-3 position. It is observed at a slightly more upfield position compared to the 2-methyl group, which is consistent with its greater distance from the ring nitrogen.

Visualizing Molecular Structure and Connectivity

Diagrams are essential for visualizing the molecular structure and the relationships between different nuclei.

Figure 1: Molecular structure of 5-Bromo-4-chloro-2,3-dimethylpyridine.

Figure 2: Predicted ¹H-¹H spin-spin coupling network.

Conclusion

This technical guide provides a detailed theoretical and practical overview of the ¹H NMR spectrum of 5-Bromo-4-chloro-2,3-dimethylpyridine. By combining fundamental principles of NMR spectroscopy with the power of computational prediction, a clear and informative analysis of the expected spectrum has been presented. The provided experimental protocol offers a reliable methodology for acquiring high-quality data for this class of compounds. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of substituted pyridine derivatives.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. Available from: [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

University of Pretoria. (n.d.). CHAPTER 5 NMR SPECTROSCOPY. Retrieved from [Link]

Reactivity Profile and Synthetic Utility of 5-Bromo-4-chloro-2,3-dimethylpyridine: A Comprehensive Guide for Drug Development

Executive Summary

In modern medicinal chemistry and agrochemical development, highly substituted pyridine scaffolds are invaluable. 5-Bromo-4-chloro-2,3-dimethylpyridine (CAS: 103971-31-9) stands out as a premium polyfunctional building block. Its unique substitution pattern provides researchers with a trifecta of orthogonal reactive sites: a highly activated C4-chlorine for nucleophilic aromatic substitution (SNAr), a kinetically accessible C5-bromine for transition-metal catalyzed cross-coupling, and an acidic C2-methyl group for late-stage homologation.

This whitepaper provides an in-depth mechanistic analysis and self-validating protocols to help synthetic chemists leverage the chemoselectivity of this scaffold.

Structural and Electronic Analysis: The Causality of Chemoselectivity

The synthetic power of 5-Bromo-4-chloro-2,3-dimethylpyridine lies in the distinct electronic environments of its carbon-halogen bonds. Successful functionalization requires an understanding of the underlying molecular orbital and resonance dynamics.

-

C4-Chloro Activation (SNAr): The C4 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr)[1]. When a nucleophile attacks C4, the resulting anionic Meisenheimer complex is stabilized by the electronegative N1 atom, which acts as an electron sink[2].

-

C5-Bromo Activation (Cross-Coupling): The C5 position is meta to the pyridine nitrogen and is electronically deactivated toward SNAr. However, the C5-Br bond has a significantly lower bond dissociation energy (BDE) than the C4-Cl bond. This makes C5 the kinetically favored site for oxidative addition by low-valent transition metals like Palladium(0)[3].

-

C2-Methyl Acidity: The protons on the C2-methyl group are acidic (pKa ~ 30) due to the inductive and resonance withdrawing effects of the adjacent pyridine nitrogen, allowing for selective deprotonation by strong bases (e.g., LDA).

Figure 1: Electronic map and orthogonal reactive sites of the pyridine core.

Quantitative Reactivity Data

To design efficient synthetic routes, it is critical to compare the relative reactivity of each site under specific conditions. Table 1 summarizes these parameters.

Table 1: Comparative Reactivity & Chemoselectivity Data

| Reactive Site | Reaction Type | Primary Reagents | Relative Reactivity | Chemoselectivity Rationale |

| C4-Cl | SNAr | Amines, Alkoxides, Heat | High | Pyridine N1 stabilizes the anionic intermediate via resonance. |

| C5-Br | Cross-Coupling | Pd(0), Boronic acids, Base | High | Lower BDE of C-Br vs C-Cl facilitates rapid oxidative addition. |

| C2-CH3 | Deprotonation | LDA, n-BuLi (-78 °C) | Moderate | Protons are acidic due to adjacent N1 inductive effects. |

| N1 | Oxidation | mCPBA, H2O2 | High | Lone pair readily reacts with electrophilic oxygen. |

Orthogonal Functionalization Strategy

Because the C4 and C5 halogens operate under entirely different mechanistic paradigms (addition-elimination vs. oxidative addition), they can be functionalized sequentially without the need for protecting groups.

Palladium-catalyzed cross-coupling on dihalopyridines can be finely tuned via ligand selection and temperature control[4]. However, the most robust workflow typically involves performing the metal-free SNAr at C4 first, followed by the Pd-catalyzed cross-coupling at C5. This prevents any potential catalyst poisoning by free amines and avoids competitive oxidative addition into the C4-Cl bond, which can occur at elevated temperatures.

Figure 2: Workflow for the orthogonal functionalization via SNAr and cross-coupling.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific analytical checkpoints, researchers can ensure the chemoselectivity of the transformations.

Protocol 1: Chemoselective SNAr Amination at C4

This procedure selectively displaces the C4-chlorine while leaving the C5-bromine intact for downstream chemistry.

-

Setup: Charge a flame-dried 50 mL round-bottom flask with 5-Bromo-4-chloro-2,3-dimethylpyridine (1.0 equiv) and a secondary amine (e.g., morpholine, 1.2 equiv).

-

Solvent & Base: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

-

Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the incoming nucleophile. DMF stabilizes the polar transition state of the SNAr reaction.

-

-

Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.

-

Causality: Thermal energy is required to overcome the activation barrier of forming the Meisenheimer complex. The C5-Br bond is entirely inert under these metal-free conditions.

-

-

Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the starting material mass is consumed. The product mass should show a distinct bromine isotope pattern (M and M+2 in a 1:1 ratio), confirming the C5-Br bond was preserved.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl to remove DMF. Dry over Na2SO4 and concentrate.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at C5

Utilizing the intermediate from Protocol 1, this step functionalizes the C5 position.

-

Setup: In a Schlenk tube, combine the C4-aminated intermediate (1.0 equiv), an arylboronic acid (1.1 equiv), and K2CO3 (2.0 equiv).

-

Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

-

Causality: Water is essential to dissolve the inorganic base and activate the boronic acid into a reactive boronate complex, which facilitates the transmetalation step.

-

-

Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%).

-

Causality: The bidentate dppf ligand generates a sterically demanding, electron-rich Pd(0) species that rapidly undergoes oxidative addition into the weaker C5-Br bond, completely avoiding any residual C-Cl bonds if Pathway B was chosen.

-

-

Reaction: Stir at 90 °C for 12 hours under an argon atmosphere.

-

Validation Checkpoint: TLC (Hexanes/EtOAc) should reveal a new, highly UV-active spot. LC-MS will confirm the loss of the bromine isotope pattern, indicating successful cross-coupling.

-

Workup: Filter the mixture through a pad of Celite to remove palladium black, extract with dichloromethane, concentrate, and purify via flash column chromatography.

References

-

We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ Pearson URL:[Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC National Institutes of Health (NIH) URL:[Link]

-

Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF - ResearchGate ResearchGate URL:[Link]

-

Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine. - Filo AskFilo URL:[Link]

Sources

- 1. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]

- 2. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Molecular Architecture and Synthetic Workflows of 5-Bromo-4-chloro-2,3-dimethylpyridine: A Technical Whitepaper

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the synthesis of polyfunctionalized N-heterocycles not merely as a sequence of chemical transformations, but as a highly orchestrated manipulation of electronic and steric microenvironments.

5-Bromo-4-chloro-2,3-dimethylpyridine (CAS: 103971-31-9) is a prime example of such an architecture. This compound serves as an advanced, highly functionalized building block in pharmaceutical synthesis, particularly in the development of substituted benzimidazoles (e.g., proton pump inhibitors) and sterically hindered kinase inhibitors. This whitepaper deconstructs its physicochemical profile, the causality behind its synthetic pathways, and its orthogonal reactivity in drug development.

Molecular Architecture and Physicochemical Profiling

The structural brilliance of 5-bromo-4-chloro-2,3-dimethylpyridine lies in its precise arrangement of functional groups around the electron-deficient pyridine core. The methyl groups at the C2 and C3 positions inject electron density into the ring via inductive (+I) and hyperconjugative effects, partially offsetting the electron-withdrawing nature of the nitrogen atom.

Crucially, the presence of two different halogens—chlorine at C4 and bromine at C5—creates an orthogonal reactivity profile . The C4-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing resonance of the adjacent pyridine nitrogen. Conversely, the C5-Br bond is relatively inert to SNAr but highly susceptible to oxidative addition by Palladium(0), making it an ideal handle for cross-coupling reactions.

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural Implication |

| CAS Registry Number | 103971-31-9 | Unique identifier for regulatory tracking |

| Molecular Formula | C7H7BrClN | Defines the polyfunctional halogenated scaffold |

| Molecular Weight | 220.49 g/mol | Low molecular weight ideal for fragment-based design |

| Exact Mass | 218.94504 g/mol | Critical for high-resolution mass spectrometry (HRMS) |

| Topological Polar Surface Area | 12.9 Ų | High lipophilicity; excellent membrane permeability |

| LogP (Predicted) | ~2.8 | Favorable for integration into oral API candidates |

(Data corroborated via)

Mechanistic Synthesis Pathways and Causality

The synthesis of this scaffold from commercially available 2,3-dimethylpyridine requires a deliberate sequence of electronic activations and deactivations. Pyridine itself is notoriously resistant to Electrophilic Aromatic Substitution (EAS). Therefore, the pathway must artificially inflate the ring's electron density before introducing the halogens.

-

N-Oxidation : The sequence begins with the oxidation of the pyridine nitrogen. This temporarily pushes electron density back into the ring (specifically at C2, C4, and C6), enabling subsequent electrophilic attack at the C4 position .

-

Nitration & Chlorination : Nitration at C4 is followed by treatment with Phosphorus oxychloride (POCl₃). Causality: POCl₃ serves a dual, highly efficient role—it acts as a deoxygenating agent to remove the N-oxide while simultaneously driving an addition-elimination reaction that replaces the C4-nitro group with a chlorine atom.

-

Regioselective Bromination : The final step is the introduction of bromine. Causality: With C4 occupied by chlorine, the C2 and C3 methyl groups dictate regioselectivity. The C5 position is para to the strongly electron-donating C2-methyl group, making it the most nucleophilic unsubstituted carbon. Bromination with Br₂/FeBr₃ regioselectively targets this C5 pocket.

Fig 1: Stepwise synthetic workflow from 2,3-dimethylpyridine to the target brominated scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints that dictate whether the process can advance to the next stage.

Protocol A: Synthesis of 4-Chloro-2,3-dimethylpyridine

-

Step 1: Charge a reactor with 4-nitro-2,3-dimethylpyridine N-oxide (1.0 eq) and dissolve in anhydrous toluene (10 volumes) under a nitrogen atmosphere.

-

Step 2: Add Phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0°C. Causality: The excess POCl₃ ensures complete deoxygenation and drives the equilibrium of the SNAr chlorination. The low temperature prevents runaway exothermic decomposition .

-

Step 3: Heat the mixture to 90°C for 4 hours.

-

Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in saturated NaHCO₃, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1). The reaction is validated only when the baseline N-oxide spot is completely consumed.

-

Step 4: Quench the bulk reaction over crushed ice, neutralize to pH 7 with NaOH, and extract with dichloromethane. Concentrate to yield the C4-chlorinated intermediate.

Protocol B: Regioselective Bromination to Target Scaffold

-

Step 1: Dissolve 4-chloro-2,3-dimethylpyridine (1.0 eq) in glacial acetic acid.

-

Step 2: Add Iron(III) bromide (FeBr₃, 0.1 eq) followed by the slow addition of molecular bromine (Br₂, 1.1 eq). Causality: Br₂ alone is insufficiently electrophilic to attack the deactivated pyridine ring. FeBr₃ acts as a Lewis acid to polarize the Br-Br bond, generating a highly reactive bromonium (Br⁺) equivalent capable of attacking the C5 position.

-

Step 3: Stir at 60°C for 12 hours.

-

Self-Validation Checkpoint: Monitor via reversed-phase HPLC (UV 254 nm). The protocol dictates that the reaction must not be quenched until the intermediate peak area is <1.0% relative to the product peak, ensuring complete conversion and preventing difficult downstream purification.

-

Step 4: Quench with saturated aqueous Na₂S₂O₃ to destroy excess bromine, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Orthogonal Reactivity in Drug Development

In the context of API development, particularly for benzimidazole derivatives , 5-bromo-4-chloro-2,3-dimethylpyridine acts as a dual-action linchpin.

Because the C4-Cl bond is activated by the pyridine nitrogen, it readily undergoes SNAr with nucleophiles (such as alkoxides or amines) at moderate temperatures. Once the C4 position is functionalized, the C5-Br bond remains intact. The chemist can then increase the temperature and introduce a Palladium catalyst to perform a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the C5 position. This allows for the rapid, one-pot construction of complex, multi-ring systems without the need for tedious protection/deprotection steps.

Fig 2: Orthogonal reactivity pathways of the C4-Cl and C5-Br sites in API development.

Analytical Validation and Quality Control

To ensure the structural integrity of the synthesized 5-bromo-4-chloro-2,3-dimethylpyridine, rigorous analytical validation is mandatory. The following table summarizes the expected quantitative analytical data used to release the batch for downstream API synthesis.

Table 2: Analytical Validation Specifications

| Analytical Method | Parameter | Expected Outcome / Specification |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shifts | δ ~8.35 (s, 1H, C6-H), ~2.55 (s, 3H, C2-CH₃), ~2.42 (s, 3H, C3-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Resonances | 7 distinct carbon signals confirming lack of symmetry |

| HPLC (RP-C18 column) | Purity Profile | > 98.0% Area (UV detection at 254 nm) |

| LC-MS (ESI+) | Isotopic Mass | m/z 220.0 / 222.0 (Distinct 1:1 isotopic pattern for Br/Cl) |

| Karl Fischer Titration | Water Content | < 0.5% w/w (Critical for subsequent moisture-sensitive cross-couplings) |

References

-

Title : Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors Source : Organic Process Research & Development (ACS Publications) URL :[Link]

- Title: CN1013445B - Preparation method of benzimidazole derivatives Source: Google Patents URL

-

Title : 5-Bromo-4-chloro-2,3-dimethylpyridine | C7H7BrClN | CID 19791116 Source : PubChem URL :[Link]

An In-depth Technical Guide to 5-Bromo-4-chloro-2,3-dimethylpyridine: Properties, Reactivity, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2,3-dimethylpyridine is a halogenated and alkyl-substituted pyridine derivative. While specific experimental data for this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct halogen atoms at positions 4 and 5, along with two methyl groups at positions 2 and 3, offers a unique combination of steric and electronic properties that can be exploited for the synthesis of more complex molecules.

This guide provides a comprehensive overview of the predicted physical and chemical properties of 5-Bromo-4-chloro-2,3-dimethylpyridine, based on the analysis of structurally related compounds. It also explores its expected reactivity and potential synthetic applications, offering insights for researchers looking to incorporate this molecule into their synthetic strategies.

Molecular Structure and Properties

The foundational characteristics of 5-Bromo-4-chloro-2,3-dimethylpyridine are detailed below.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrClN | Inferred from structure |

| Molecular Weight | 220.50 g/mol | Calculated |

| CAS Number | 103971-31-9 | [1] |

Predicted Physical Properties

Direct experimental data for the physical properties of 5-Bromo-4-chloro-2,3-dimethylpyridine are limited. However, we can infer its likely characteristics by comparing it with analogous substituted pyridines.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-Bromo-2-chloropyridine | 192.44 | 65-69 | Not available |

| 5-Bromo-2-chloro-4-methylpyridine | 206.47 | Not available | Not available |

| 4-Bromo-5-chloro-2-methylpyridine | 206.47 | Solid or liquid | Not available |

| 5-Bromo-2,4-dichloropyridine | 226.89 | Not available | 60-62 / 0.9 mmHg |

Based on these comparisons, 5-Bromo-4-chloro-2,3-dimethylpyridine is expected to be a solid at room temperature with a relatively low melting point. The presence of two methyl groups, compared to a single methyl group in the analogs, might slightly increase the melting and boiling points due to increased molecular weight and van der Waals forces.

Solubility: Like other halogenated pyridines, it is anticipated to have low solubility in water but good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.

Spectroscopic Profile

-

¹H NMR: The spectrum is expected to show two singlets for the two non-equivalent methyl groups and a singlet for the aromatic proton at the 6-position. The chemical shifts of the methyl protons would likely be in the range of δ 2.3-2.6 ppm, while the aromatic proton would be further downfield.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbons attached to the halogens (C4 and C5) and the nitrogen (C2 and C6) would be the most deshielded. The signals for the two methyl carbons would appear in the upfield region.

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Bromo-4-chloro-2,3-dimethylpyridine is dictated by the electronic nature of the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom and the two halogen substituents. This electronic arrangement makes the compound susceptible to nucleophilic aromatic substitution and a good substrate for various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is expected to be more susceptible to nucleophilic attack than the bromine atom at the 5-position. This is due to the para-relationship of the 4-position to the ring nitrogen, which helps to stabilize the Meisenheimer intermediate formed during the reaction. Common nucleophiles for this type of reaction include amines, alkoxides, and thiolates.

Cross-Coupling Reactions

The carbon-bromine bond at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, compared to the carbon-chlorine bond. This differential reactivity allows for selective functionalization of the pyridine ring.

Caption: General reactivity of 5-Bromo-4-chloro-2,3-dimethylpyridine.

Potential Synthetic Routes

A plausible synthetic route to 5-Bromo-4-chloro-2,3-dimethylpyridine could involve the halogenation of a suitable 2,3-dimethylpyridine precursor. For instance, a multi-step synthesis could start from a commercially available aminopyridine derivative, followed by diazotization and halogenation reactions.

A potential, though unverified, synthetic pathway could be analogous to the synthesis of similar compounds:

-

Bromination: Introduction of a bromine atom at the 5-position of a suitable 2,3-dimethylpyridine derivative.

-

Chlorination: Introduction of a chlorine atom at the 4-position, potentially through a diazotization reaction of an amino group at this position, followed by a Sandmeyer-type reaction.

Safety and Handling

As with all halogenated aromatic compounds, 5-Bromo-4-chloro-2,3-dimethylpyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Although specific toxicity data is unavailable, it should be treated as a potentially hazardous substance.

Conclusion

5-Bromo-4-chloro-2,3-dimethylpyridine represents a promising, yet underexplored, building block for organic synthesis. Its unique substitution pattern offers the potential for selective functionalization, making it an attractive target for researchers in drug discovery and materials science. While experimental data remains scarce, this guide provides a solid foundation for understanding its likely properties and reactivity, thereby enabling its strategic application in the synthesis of novel and complex molecules.

References

-

化源网. 5-Bromo-4-chloro-2,3-dimethylpyridine CAS号103971-31-9. [Link]. Accessed March 14, 2026.

Sources

A Guide to the Synthetic Versatility of Halogenated Pyridine Scaffolds: Unlocking the Potential of 5-Bromo-4-chloro-2,3-dimethylpyridine

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern chemical research, particularly within drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in countless biologically active agents. The strategic placement of halogen atoms and alkyl groups onto this core, as seen in 5-Bromo-4-chloro-2,3-dimethylpyridine , creates a highly versatile and powerful building block. The differential reactivity of the chloro and bromo substituents provides chemists with a playbook for sequential, site-selective modifications, enabling the construction of complex molecular architectures with high precision.

While published research explicitly detailing the applications of 5-Bromo-4-chloro-2,3-dimethylpyridine is limited, its structural motifs are shared with a class of well-studied halogenated pyridines. By examining these closely related analogs, we can construct a comprehensive guide to the potential applications and synthetic strategies inherent to this scaffold. This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, elucidating the core principles of reactivity and providing actionable protocols to harness the potential of this and similar chemical intermediates.

Section 1: Physicochemical Profile and Core Reactivity

A molecule's utility is fundamentally dictated by its physical properties and electronic nature. The arrangement of substituents on the 5-Bromo-4-chloro-2,3-dimethylpyridine ring creates a unique reactivity profile that is essential for a synthetic chemist to understand.

Table 1: Physicochemical Properties

| Property | 5-Bromo-4-chloro-2,3-dimethylpyridine | 5-Bromo-2-chloro-4-methylpyridine (Analog) |

| CAS Number | 103971-31-9[1] | 778611-64-6[2] |

| Molecular Formula | C₇H₇BrClN | C₆H₅BrClN[3] |

| Molecular Weight | 220.49 g/mol | 206.47 g/mol [3] |

| Appearance | Light yellow liquid or solid[4] | Solid or liquid[5] |

| Purity | Typically ≥98%[4] | Typically ≥98%[6] |

The Principle of Differential Halogen Reactivity

The primary value of scaffolds like 5-Bromo-4-chloro-2,3-dimethylpyridine lies in the distinct reactivity of its two halogen atoms. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), while the carbon-halogen bonds are prime candidates for palladium-catalyzed cross-coupling reactions.

-

C4-Chloro Position: The chloro group is generally more susceptible to nucleophilic displacement by amines, alkoxides, and other nucleophiles. This reactivity is a cornerstone for introducing key pharmacophoric elements.

-

C5-Bromo Position: The carbon-bromine bond is significantly more reactive in oxidative addition to a Palladium(0) catalyst. This makes the C5 position the preferred site for powerful C-C and C-N bond-forming reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

This predictable regioselectivity allows for a two-stage functionalization strategy, providing a robust and controllable path to diverse molecular libraries.

Caption: Differential reactivity of the 5-Bromo-4-chloro-2,3-dimethylpyridine scaffold.

Section 2: Key Applications in Research & Development

The true potential of this building block is realized in its application as a key intermediate for synthesizing high-value target molecules in pharmaceuticals and agrochemicals.[7][8]

Medicinal Chemistry: Crafting the Next Generation of Therapeutics

The halogenated pyridine core is a prevalent motif in numerous therapeutic agents, particularly in oncology and immunology. Its ability to serve as a rigid scaffold for orienting functional groups into the binding pockets of enzymes and receptors is invaluable.

Primary Applications:

-

Kinase Inhibitors: The pyridine core is a common feature in drugs targeting the ATP-binding site of kinases, which are critical regulators of cell signaling.[9] Sequential functionalization allows for the installation of a "hinge-binding" motif at one position and a "solvent-front" interacting group at another, a proven strategy in modern kinase inhibitor design.

-

Antiviral and Antibacterial Agents: The scaffold serves as a key intermediate in the synthesis of novel compounds with antimicrobial properties.[2][7]

-

Receptor Antagonists: Heterocyclic cores are central to many receptor antagonists. The synthesis of Macitentan, a dual endothelin receptor antagonist, relies on a substituted pyrimidine scaffold, highlighting the utility of this chemical class.[10]

Caption: General workflow for drug discovery using the pyridine building block.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Bromo Position

This protocol details a standard procedure for C-C bond formation at the C5 position, a critical step in elaborating the core scaffold. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To couple an arylboronic acid to the C5 position of the pyridine ring.

Materials:

-

5-Bromo-4-chloro-2,3-dimethylpyridine (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

-

Degassed Solvent System (e.g., 1,4-Dioxane/Water, 4:1)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial, add the pyridine substrate, the arylboronic acid, and the base.

-

Causality: Using a dry vessel is critical as moisture can deactivate the catalyst and hydrolyze the boronic acid. The base is required to activate the boronic acid, forming a more nucleophilic boronate species essential for the transmetalation step in the catalytic cycle.

-

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Causality: The Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere throughout the reaction is paramount for catalytic turnover.

-

-

Reagent Addition: Add the palladium catalyst and the degassed solvent system via syringe.

-

Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. The choice of solvent (e.g., dioxane, DME, or toluene) is crucial for solubilizing the reagents and achieving the optimal reaction temperature.

-

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring ensures homogeneity in the multiphasic system (solid base, organic/aqueous solvent).

-

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Causality: The aqueous wash removes the inorganic base and boronic acid byproducts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

-

Causality: This final step removes residual catalyst, unreacted starting materials, and any side products, yielding the pure coupled product.

-

Agrochemical Development: Protecting Global Crop Yields

The same principles of synthetic versatility make these halogenated pyridines valuable starting points for the discovery of new herbicides, fungicides, and pesticides.[7][8] The ability to rapidly generate diverse libraries of compounds from a common core allows for high-throughput screening against a wide range of agricultural pests and diseases. The pyridine scaffold is a known toxophore in many commercial agrochemicals, and modifying its substitution pattern can fine-tune its biological activity, spectrum, and environmental profile.[11]

Section 3: Applications in Materials Science

Beyond life sciences, halogenated heterocyclic compounds are finding use in materials science. They can be incorporated as monomers into specialized polymers or used to create coatings with enhanced properties.[2][8] The pyridine nitrogen can be used to coordinate with metals, while the halogenated backbone can impart properties such as flame retardancy and thermal stability. While a nascent field for this specific scaffold, the potential to create novel functional materials represents an exciting avenue for future research.

Conclusion

5-Bromo-4-chloro-2,3-dimethylpyridine stands as a representative of a powerful class of chemical building blocks. Its value is not merely in its structure, but in the synthetic possibilities it unlocks. The differential reactivity of its chloro and bromo substituents provides a logical and highly controllable pathway for the synthesis of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, understanding and leveraging the principles outlined in this guide can accelerate the development of novel compounds with significant scientific and commercial potential. The strategic application of this and similar scaffolds will undoubtedly continue to contribute to advancements across the chemical sciences.

References

-

J&K Scientific. (2020, July 14). 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6. [Link]

- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

PubChem. 5-Bromo-2-chloro-4-methylpyridine. [Link]

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Cynor Laboratories. 2-Cholor-5 -Bromo-4- Methyl Pyridine(778611-64-6). [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

-

Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[2][7][12]triazolo[1,5-a]pyridine.

-

cas-query.com. (2025, September 13). 5-Bromo-4-chloro-2,3-dimethylpyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. [Link]

-

Maienfisch, P., & Miyamoto, J. (Eds.). (2015). Natural Products in the Discovery of Agrochemicals. CHIMIA, 69(7/8), 441-449. [Link]

-

Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7844-7857. [Link]

Sources

- 1. 103971-31-9_5-Bromo-4-chloro-2,3-dimethylpyridineCAS号:103971-31-9_5-Bromo-4-chloro-2,3-dimethylpyridine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 4-Bromo-5-chloro-2-methylpyridine | 1211529-34-8 [sigmaaldrich.com]

- 6. cynorlaboratories.com [cynorlaboratories.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | Benchchem [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chimia.ch [chimia.ch]

- 12. wap.guidechem.com [wap.guidechem.com]

Introduction: The Versatile Scaffold of Dimethylpyridines

An In-depth Technical Guide to Substituted Dimethylpyridines for Researchers, Scientists, and Drug Development Professionals

Dimethylpyridines, commonly known by their trivial name lutidines, represent a critical class of pyridine derivatives in modern chemistry.[1] Their unique physicochemical properties, stemming from the foundational pyridine ring modified by two methyl groups, make them indispensable in a wide array of applications. The position of these methyl groups significantly influences the compound's steric hindrance, basicity, and nucleophilicity, allowing for fine-tuning of its function.[2] Lutidines serve as vital intermediates in the synthesis of pharmaceuticals and agrochemicals, act as specialized non-nucleophilic bases in sensitive organic reactions, and form the backbone of novel materials.[1][3] In drug discovery, the dimethylpyridine scaffold is a privileged structure, appearing in numerous therapeutic agents, including kinase inhibitors for oncology and treatments for a range of other diseases.[4][5][6]

This guide provides a comprehensive overview of substituted dimethylpyridines, beginning with the foundational synthetic routes to the core structure, delving into modern techniques for their targeted functionalization, and culminating in a discussion of their diverse applications, with a particular focus on drug development.

Part 1: Synthesis of the Dimethylpyridine Core

The construction of the dimethylpyridine ring is the first critical step. Several classical and modern methods have been established, each with distinct advantages depending on the desired substitution pattern and scale.

Hantzsch Pyridine Synthesis

First described in 1881, the Hantzsch synthesis is a cornerstone multicomponent reaction for creating pyridine rings, particularly those with symmetrical substitution.[1] The reaction involves the condensation of two equivalents of a β-ketoester, an aldehyde, and a nitrogen source (typically ammonia). The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the final aromatic pyridine.[1]

This protocol provides a representative example of the Hantzsch reaction.

-

Preparation: In a 1-liter flask, cool 500 g (3.85 moles) of freshly distilled ethyl acetoacetate.

-

Reaction: To the cooled ethyl acetoacetate, add 152 g (2 moles) of 40% formaldehyde. Follow this with the slow, dropwise addition of 205 g (3.0 moles) of concentrated ammonium hydroxide, ensuring the temperature is maintained below 30°C using an ice bath.[1]

-

Incubation: Allow the mixture to stand at room temperature for 48 hours. During this period, the dihydropyridine product will crystallize out of the solution.[1]

-

Isolation: Filter the resulting crystalline mass and wash it with a 1:1 mixture of ethanol and water until the washings are colorless.

-

Drying: Dry the product in the air. The typical yield is approximately 85-90% based on the formaldehyde used.[1]

-

Oxidation (General): The resulting dihydropyridine can be oxidized to the corresponding pyridine using various oxidizing agents, such as nitric acid or ceric ammonium nitrate (CAN), to achieve the final aromatic product.

Caption: General workflow for the Hantzsch pyridine synthesis.

Chichibabin Pyridine Synthesis